REACTION_CXSMILES
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[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]#[N:9].[CH2:10]1[CH2:21][C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[C:13](=O)[CH2:12][CH2:11]1.B(F)(F)F.CCOCC>>[NH2:9][C:8]1[C:3]2[C:2](=[CH:7][CH:6]=[CH:5][CH:4]=2)[N:1]=[C:13]2[C:15]3[CH:16]=[CH:17][CH:18]=[CH:19][C:20]=3[CH2:21][CH2:10][CH2:11][C:12]=12 |f:2.3|
|
Name
|
|
Quantity
|
2 g
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Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1)C#N
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Name
|
|
Quantity
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3 g
|
Type
|
reactant
|
Smiles
|
C1CCC(=O)C2=CC=CC=C2C1
|
Name
|
|
Quantity
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2.6 mL
|
Type
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reactant
|
Smiles
|
B(F)(F)F.CCOCC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
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NC1=C2C(=NC3=CC=CC=C13)C1=C(CCC2)C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |